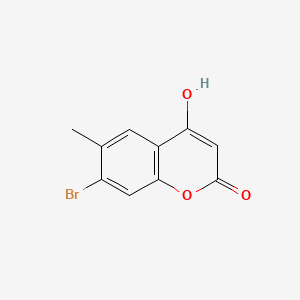

7-Bromo-4-hydroxy-6-methylcoumarin

Beschreibung

Eigenschaften

Molekularformel |

C10H7BrO3 |

|---|---|

Molekulargewicht |

255.06 g/mol |

IUPAC-Name |

7-bromo-4-hydroxy-6-methylchromen-2-one |

InChI |

InChI=1S/C10H7BrO3/c1-5-2-6-8(12)4-10(13)14-9(6)3-7(5)11/h2-4,12H,1H3 |

InChI-Schlüssel |

ZPHQJNIAYBVFPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1Br)OC(=O)C=C2O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Synthesis via Resorcinol and Methyl Acetoacetate

- Method : Resorcinol is reacted with methyl acetoacetate in the presence of a tripolite-supported acid catalyst prepared by soaking diatomite in a sulfuric acid and tosic acid solution, followed by drying and roasting at 450–600 °C.

- Conditions : Reaction temperature between 90–130 °C for 1–3 hours.

- Workup : Catalyst removal by filtration, solvent evaporation under reduced pressure, crystallization from 95% ethanol.

- Yield : Up to 92% yield of white crystalline 7-hydroxy-4-methylcoumarin.

| Parameter | Details |

|---|---|

| Starting materials | Resorcinol (100 g), methyl acetoacetate (100 g) |

| Catalyst | Tripolite-supported sulfuric/tosic acid |

| Catalyst loading | 0.05–0.15 times weight of resorcinol |

| Reaction temperature | 90 °C |

| Reaction time | 3 hours |

| Purification | Recrystallization from 95% ethanol |

| Yield | 92% |

This method is industrially viable due to the reusability of the catalyst and simple workup procedures.

Bromination to Obtain 7-Bromo-4-hydroxy-6-methylcoumarin

Selective bromination of the coumarin core is critical to introduce the bromine atom at the 7-position.

Electrophilic Aromatic Bromination

- Starting Material : 7-hydroxy-4-methylcoumarin or closely related coumarins.

- Reagents : Brominating agents such as bromodimethylsulfonium bromide (BDMS) or molecular bromine in the presence of acid catalysts.

- Solvents : Dichloromethane (DCM) or chloroform.

- Conditions : Room temperature or mild heating, depending on reagent and substrate.

- Yields : Brominated coumarins typically obtained in 84–92% yields.

For example, bromodimethylsulfonium bromide has been used to brominate 3-aminocoumarins effectively at room temperature, leading to high yields of brominated products.

Specific Synthesis of 7-Bromo-4-hydroxycoumarins

- Procedure : 4-bromoresorcinol is reacted with ethyl 4-chloroacetoacetate in concentrated sulfuric acid at room temperature for extended periods (e.g., 6 days).

- Workup : Reaction mixture poured into ice water to precipitate the product, filtered, washed, and dried.

- Yield : Approximately 59% yield of 6-bromo-4-chloromethyl-7-hydroxycoumarin, a close analog structurally related to 7-bromo-4-hydroxy-6-methylcoumarin.

This method highlights the feasibility of direct bromination on the phenolic precursor before coumarin ring closure.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

- Microwave irradiation has been applied to accelerate coumarin synthesis and bromination steps, reducing reaction times from hours to minutes.

- Piperidine or L-proline can be used as bases in ethanol or solvent-free conditions.

- Yields up to 99% have been reported for brominated acetylcoumarins using microwave-assisted methods.

Multi-Step Synthesis from Salicylaldehyde Derivatives

- Salicylaldehyde derivatives are condensed with ethyl acetoacetate or diethyl malonate in the presence of piperidine to form coumarin esters.

- Subsequent hydrolysis, conversion to acid chlorides, and reaction with nucleophiles allow for introduction of varied substituents, including bromine.

- This route permits structural diversification and functionalization at multiple positions on the coumarin ring.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| Coumarin core synthesis | Resorcinol + methyl acetoacetate, 90 °C, 3 h | Tripolite-supported sulfuric/tosic acid catalyst | 92 | Industrially scalable, catalyst reusable |

| Bromination (electrophilic) | Bromodimethylsulfonium bromide, DCM, RT | BDMS reagent | 84–92 | Mild conditions, high selectivity |

| Bromination (direct on phenol) | 4-bromoresorcinol + ethyl 4-chloroacetoacetate, H2SO4, RT, 6 days | Concentrated sulfuric acid | 59 | Longer reaction time, direct bromination |

| Microwave-assisted synthesis | Microwave irradiation, piperidine, EtOH or solvent-free | Piperidine or L-proline as base | Up to 99 | Rapid, energy-efficient |

| Multi-step functionalization | Salicylaldehyde condensation, hydrolysis, acid chloride formation | Piperidine, thionyl chloride, potassium carbonate | Variable | Allows diverse substitution including bromine |

Research Findings and Perspectives

- The use of heterogeneous acid catalysts like tripolite-supported acids enhances catalyst recovery and process sustainability for coumarin core synthesis.

- Bromination reagents such as BDMS provide mild, selective bromination avoiding overbromination and side reactions common with molecular bromine.

- Microwave-assisted protocols significantly reduce reaction times and improve yields, suggesting their suitability for rapid synthesis of brominated coumarins.

- Direct bromination on phenolic precursors prior to coumarin ring formation offers an alternative pathway but may require longer reaction times and careful control of conditions to maximize yield.

- The substitution pattern on the coumarin ring influences reactivity and selectivity in bromination and subsequent functionalization steps, necessitating tailored approaches for 7-bromo-4-hydroxy-6-methylcoumarin.

Analyse Chemischer Reaktionen

7-Bromo-4-hydroxy-6-methylcoumarin can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methoxy group, depending on the reagents used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents for these reactions include bases like potassium carbonate, catalysts like palladium, and solvents like acetone or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-hydroxy-6-methylcoumarin has a wide range of applications in scientific research:

Fluorescent Labeling: Due to its fluorescence properties, it is used as a fluorescent probe in biological imaging and labeling of biomolecules.

Metal Ion Detection: It can be used in the detection of metal ions in environmental and biological samples.

Pharmacological Studies: The compound’s structure allows it to be a potential candidate for drug development, particularly in the study of anti-cancer and anti-microbial agents.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including other coumarin derivatives.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-hydroxy-6-methylcoumarin is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its fluorescence properties can be utilized to monitor enzyme activities or cellular events in real-time . The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 7-Bromo-4-hydroxy-6-methylcoumarin | Br (7), OH (4), CH₃ (6) | C₁₀H₇BrO₃ | 255.07 | Hydroxyl, Bromine, Methyl |

| 7-Hydroxy-4-methylcoumarin | OH (7), CH₃ (4) | C₁₀H₈O₃ | 176.17 | Hydroxyl, Methyl |

| 6-Bromo-7-methylchroman-4-amine | Br (6), CH₃ (7), NH₂ (4) | C₁₀H₁₂BrNO | 242.12 | Amine, Bromine, Methyl |

Key Observations :

- Positional Isomerism : Unlike 7-Hydroxy-4-methylcoumarin, which lacks bromine, 7-Bromo-4-hydroxy-6-methylcoumarin’s bromine substitution at position 7 increases its steric and electronic complexity, enhancing its reactivity in cross-coupling reactions .

- Chroman vs. Coumarin Scaffolds : 6-Bromo-7-methylchroman-4-amine (CAS 13434-19-0) features a chroman (benzodihydrofuran) backbone instead of coumarin’s α-pyrone structure. The amine group at position 4 in chroman derivatives confers distinct physicochemical properties, such as altered solubility and basicity, compared to the hydroxyl group in coumarins .

Research Findings and Trends

Recent studies highlight the superior electrophilicity of 7-Bromo-4-hydroxy-6-methylcoumarin in Suzuki-Miyaura cross-coupling reactions compared to non-brominated analogs, enabling efficient aryl-aryl bond formation for drug candidates . In contrast, chroman derivatives like 6-Bromo-7-methylchroman-4-amine are gaining traction in neuropharmacology due to their structural mimicry of serotonin and dopamine scaffolds .

Q & A

Basic Research Questions

Q. What are the critical factors to optimize in the synthesis of 7-Bromo-4-hydroxy-6-methylcoumarin to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of bromination conditions (e.g., stoichiometry of brominating agents, temperature <5°C to prevent side reactions) and post-reaction purification steps, such as recrystallization in acetic acid to remove unreacted precursors . Temperature control during sulfuric acid-catalyzed cyclization is critical to avoid decomposition of the coumarin backbone . Characterization via HPLC and NMR is recommended to confirm purity and structural integrity.

Q. How can researchers validate the structural assignment of 7-Bromo-4-hydroxy-6-methylcoumarin derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR to confirm substitution patterns (e.g., bromine-induced deshielding effects).

- X-ray crystallography to resolve bond angles and planarity of the coumarin core, as deviations (e.g., O1—C1—C2 bond angle = 117.0°) can indicate electronic repulsion from substituents .

- Mass spectrometry to verify molecular ion peaks and isotopic patterns from bromine.

Q. What standard assays are used to screen the biological activity of 7-Bromo-4-hydroxy-6-methylcoumarin?

- Methodological Answer : Initial screening often includes:

- Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration).

- Anticancer activity : MTT assays on cancer cell lines, noting that bromine substitution enhances DNA intercalation potential .

- Enzyme inhibition studies : Fluorometric assays targeting proteases or kinases, leveraging the coumarin scaffold’s fluorescence properties .

Advanced Research Questions

Q. How does the position of bromine and methyl substituents influence the electronic properties and bioactivity of 7-Bromo-4-hydroxy-6-methylcoumarin?

- Methodological Answer :

- Computational modeling : DFT calculations to map electron density distribution; bromine at C7 increases electrophilicity, enhancing interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

- Comparative studies : Synthesize analogs (e.g., 6-bromo vs. 7-bromo isomers) and compare bioactivity. For example, 7-bromo substitution in chroman derivatives improves membrane permeability due to increased lipophilicity .

Q. What strategies resolve contradictions in reported biological activity data for 7-Bromo-4-hydroxy-6-methylcoumarin derivatives?

- Methodological Answer :

- Structural validation : Re-examine substituent positions (e.g., misassignment of bromine/methyl groups can alter binding modes).

- Assay standardization : Control for variables like solvent (DMSO concentration in cell assays) and purity (>97% via HPLC) .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-bromo-6-methoxycoumarins show consistent anticancer trends) .

Q. How can researchers design experiments to probe the photophysical properties of 7-Bromo-4-hydroxy-6-methylcoumarin for sensing applications?

- Methodological Answer :

- UV-Vis/fluorescence spectroscopy : Measure λmax shifts caused by bromine’s heavy atom effect, which enhances intersystem crossing for triplet-state applications .

- Solvatochromism studies : Test emission in polar vs. nonpolar solvents to assess intramolecular charge transfer (ICT) behavior.

- Quenching experiments : Use metal ions or biomolecules to evaluate fluorescence quenching efficiency for biosensor development .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in 7-Bromo-4-hydroxy-6-methylcoumarin bioactivity studies?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values.

- ANOVA with post-hoc tests : Compare activity across derivatives (e.g., 6-methyl vs. 7-methyl analogs) .

- Principal Component Analysis (PCA) : Correlate substituent electronic parameters (Hammett constants) with bioactivity trends .

Q. How should researchers address low solubility of 7-Bromo-4-hydroxy-6-methylcoumarin in aqueous assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.